molecular formula C13H19NO2S B2916414 Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-94-8

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2916414
CAS No.: 329222-94-8
M. Wt: 253.36
InChI Key: KECVYBAUBFEMBT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 329222-94-8) is a bicyclic thiophene derivative featuring a tetrahydrobenzothiophene core with an ethyl group at the 6-position and an ethyl ester at the 3-position. Its structural versatility allows for modifications at key positions, enabling comparative studies with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-8-5-6-9-10(7-8)17-12(14)11(9)13(15)16-4-2/h8H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVYBAUBFEMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene precursors under specific conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to induce apoptosis in cancer cells, making them candidates for cancer treatment.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences steric, electronic, and conformational properties. Key comparisons include:

Compound Name Substituent (6-position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Notes
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl C₁₂H₁₇NO₂S 255.33 112–114 61 Acetylcholinesterase inhibitor
Target compound Ethyl C₁₃H₁₉NO₂S 269.36 Not reported 95% purity Intermediate for drug design
Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 1,1-Dimethylpropyl C₁₆H₂₅NO₂S 319.44 Not reported Discontinued High steric hindrance
Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenyl C₁₇H₁₉NO₂S 301.41 Not reported 95% purity Enhanced aromatic interactions

Key Observations :

  • Methyl vs.
  • Bulkier Groups : The tert-pentyl substituent introduces steric hindrance, which may reduce binding affinity to enzyme active sites but enhance metabolic stability .
  • Aromatic Substitutents: The phenyl analog (C₁₇H₁₉NO₂S) introduces π-π stacking interactions, which could enhance binding to aromatic residues in proteins .

Modifications at the 3-Position (Ester/Carboxamide)

The 3-position ester group can be replaced with a carboxamide to alter hydrogen-bonding capacity:

Compound Name 3-Position Group Molecular Formula Molecular Weight Biological Activity
Target compound Ethyl ester C₁₃H₁₉NO₂S 269.36 Intermediate for acylated derivatives
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Carboxamide C₁₁H₁₆N₂OS 239.34 Increased polarity; potential solubility enhancer

Key Observations :

Conformational and Crystallographic Insights

  • Tetrahydrobenzothiophene Core : The bicyclic ring adopts a half-chair conformation, as observed in ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (disordered methylene groups with site occupation factors 0.641/0.359) .
  • Intramolecular Hydrogen Bonding: Analogs like ethyl 2-acetylamino derivatives form S(6) ring motifs via N–H⋯O interactions, stabilizing the planar ester group and influencing crystal packing .

Biological Activity

Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H15N2O2S
  • CAS Number: 4506-71-2
  • Molecular Weight: 225.306 g/mol

Physical Properties:

PropertyValue
Melting Point173 - 174 °C
Boiling Point381 °C at 760 mmHg
Purity>95%

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit notable antimicrobial properties. Research has shown that ethyl 2-amino derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticonvulsant Effects

Ethyl 2-amino derivatives have been evaluated for their anticonvulsant activity. A specific study highlighted that these compounds could modulate neuronal excitability and reduce seizure activity in animal models. The mechanism appears to involve the modulation of GABAergic and glutamatergic neurotransmission pathways .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of ethyl 2-amino derivatives. The results indicated that while these compounds exhibit significant biological activity, they also possess potential toxicity at higher concentrations. Careful dosing is recommended to mitigate adverse effects .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Chemical Sciences reported that ethyl 2-amino derivatives demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Activity : In a controlled trial involving mice, ethyl 2-amino derivatives were shown to significantly reduce seizure frequency when compared to a placebo group. The study concluded that these compounds could serve as potential therapeutic agents for epilepsy .
  • Toxicity Assessment : A comprehensive toxicity study revealed that doses above 100 mg/kg resulted in observable side effects in animal models. This underscores the need for further research into safe dosing parameters .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between thiophene precursors and active carbonyl compounds. For example, chloroacetyl chloride or ethyl chloroformate can react with amino-substituted tetrahydrobenzothiophene derivatives under controlled conditions. Key factors include:

  • Temperature : Ice-cold conditions (0–5°C) in anhydrous CH₂Cl₂ minimize side reactions during acylation .
  • Catalysts : Pyridine is often used to neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures purity (>98% by HPLC), as demonstrated in related tetrahydrobenzothiophene derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the purity of this compound?

  • X-ray crystallography : Resolves molecular geometry and packing, as shown in studies of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, NH₂ protons at ~5–6 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching calculated values within 0.1 ppm error) .

Advanced Research Questions

Q. How do structural modifications at the 6-ethyl position impact the compound’s biological activity, particularly in antimicrobial applications?

Replacing the 6-ethyl group with bulkier substituents (e.g., benzyl or phenyl) enhances antibacterial activity by improving hydrophobic interactions with bacterial membranes or enzymes. For instance:

  • Benzyl substitution : Increases activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to ethyl derivatives (MIC = 32 µg/mL) .
  • Acyl modifications : Acetylation of the amino group reduces cytotoxicity while maintaining efficacy, as shown in SAR studies .

Q. What computational modeling approaches are used to predict the binding affinity of this compound with biological targets like enzymes or receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with bacterial dihydrofolate reductase (DHFR), highlighting hydrogen bonds with Thr121 and hydrophobic contacts with Phe31 .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories, revealing critical residues for binding .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved through experimental design?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and assay conditions (pH 7.4, 37°C) .
  • Purity validation : HPLC and elemental analysis ensure compound integrity, reducing variability .
  • Meta-analysis : Cross-reference results with structurally analogous compounds (e.g., ethyl 2-benzamido derivatives) to identify trends .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale while maintaining stereochemical integrity?

  • Side reactions : Elevated temperatures during scaling can lead to racemization; use flow reactors for precise control .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization for cost-effective scale-up .
  • Catalyst loading : Optimize pyridine or DMAP concentrations to minimize waste .

Q. How does the compound’s crystal packing, revealed by X-ray diffraction, influence its physicochemical properties?

  • Hydrogen bonding : N–H···O interactions stabilize the crystal lattice, increasing melting point (>200°C) .
  • π-π stacking : Aromatic rings in tetrahydrobenzothiophene cores enhance thermal stability but reduce aqueous solubility .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to map temperature, solvent, and stoichiometry effects on yield .
  • Data validation : Cross-correlate NMR, HRMS, and X-ray data to resolve structural ambiguities .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and dose-response curves to ensure reproducibility .

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